2-Amino-4-chloro-5-methylbenzoic acid

Descripción general

Descripción

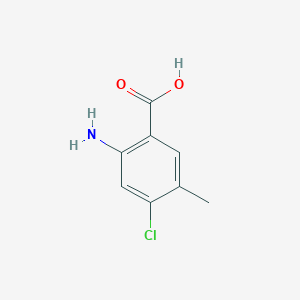

2-Amino-4-chloro-5-methylbenzoic acid (CAS: 155184-81-9) is a substituted benzoic acid derivative with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol . Its structure features an amino group (-NH₂) at position 2, a chlorine atom at position 4, and a methyl group (-CH₃) at position 5 on the benzene ring (Figure 1). This compound is primarily utilized in pharmaceutical and agrochemical research, particularly as a precursor in synthesizing heterocyclic compounds and bioactive molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-chloro-5-methylbenzoic acid typically involves multiple steps:

Nitration: m-Toluic acid is nitrated using nitric acid (60-75% concentration) to produce 2-nitro-3-toluic acid.

Reduction: The nitro group in 2-nitro-3-toluic acid is reduced to an amino group using a hydrogenation catalyst in a hydrogen atmosphere, yielding 2-amino-3-methylbenzoic acid.

Chlorination: The amino group is then chlorinated using a chlorination reagent such as benzoyl peroxide in a suitable solvent to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective and readily available raw materials, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-4-chloro-5-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted via reactions such as Suzuki coupling, introducing different aromatic or alkyl groups.

Esterification and Amidation: The carboxyl group can be converted into esters, amides, and other derivatives.

Diazotization: The amino group can be transformed into other functional groups through diazotization.

Common Reagents and Conditions:

Suzuki Coupling: Palladium catalysts and boronic acids are commonly used.

Esterification: Alcohols and acid catalysts like sulfuric acid.

Diazotization: Sodium nitrite and hydrochloric acid.

Major Products:

Substituted Benzoic Acids: Products with various substituents on the benzene ring.

Esters and Amides: Derived from the carboxyl group.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

ACMB is primarily recognized as an important intermediate in the synthesis of pharmaceutical compounds. It plays a crucial role in developing drugs targeting inflammatory diseases and certain cancers.

- Key Applications :

- Antifolate Drugs : ACMB is used in synthesizing antifolate agents that inhibit enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are vital for DNA synthesis and cellular replication. For instance, it has been utilized in research aimed at creating dual inhibitors for TS and DHFR, potentially improving the efficacy of cancer treatments .

- Inflammatory Disease Treatments : The compound's derivatives have shown promise in treating conditions such as rheumatoid arthritis and other inflammatory disorders due to their ability to modulate immune responses.

Agricultural Chemicals

In agriculture, ACMB is employed as a building block for formulating herbicides. Its application helps enhance crop yields by controlling unwanted plant growth effectively.

- Herbicide Formulations : The compound's unique reactivity allows it to be incorporated into various herbicides designed to target specific weeds while minimizing damage to crops .

Analytical Chemistry

ACMB serves as a reagent in analytical chemistry, where it aids in detecting and quantifying other substances within complex mixtures.

- Reagent Applications : It can be used in chromatography and spectrometry techniques to analyze biological samples or environmental pollutants .

Material Science

In material science, ACMB contributes to developing specialty polymers and coatings that exhibit enhanced properties.

- Polymer Development : The incorporation of ACMB into polymer matrices can improve durability and resistance to environmental factors such as UV radiation and moisture .

Research in Biochemistry

ACMB is utilized in various biochemical assays, providing insights into enzyme activity and metabolic pathways.

- Biochemical Assays : Its role as a substrate or inhibitor in enzyme assays helps researchers understand metabolic processes better, particularly those involving amino acid metabolism .

Table 1: Summary of Applications of this compound

| Application Area | Specific Use Case | Impact |

|---|---|---|

| Pharmaceutical | Intermediate for antifolate drugs | Enhances efficacy of cancer treatments |

| Agricultural Chemicals | Herbicide formulation | Improves crop yields |

| Analytical Chemistry | Reagent for chromatography | Aids in detection of pollutants |

| Material Science | Development of specialty polymers | Enhances durability |

| Biochemistry | Enzyme activity assays | Provides insights into metabolic pathways |

Case Study: Antifolate Drug Development

A study conducted by Gangjee et al. explored the synthesis of dual TS and DHFR inhibitors using ACMB derivatives. The findings indicated that these compounds exhibited significant inhibitory activity against both enzymes, suggesting their potential as effective cancer therapeutics .

Mecanismo De Acción

The mechanism of action of 2-amino-4-chloro-5-methylbenzoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The amino and chlorine groups on the benzene ring play a crucial role in its reactivity and interaction with enzymes and receptors. These interactions can modulate metabolic pathways and influence biological processes .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Substituent Positioning and Molecular Properties

The biological activity and physicochemical properties of benzoic acid derivatives are highly dependent on the substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Key Observations :

- Substituent Effects: The methyl group in this compound increases hydrophobicity compared to non-methylated analogs like 2-amino-4-chlorobenzoic acid . Positional isomerism significantly alters properties. For example, moving the chlorine from position 4 (2-amino-4-chlorobenzoic acid) to position 5 (2-amino-5-chlorobenzoic acid) reduces the melting point by ~22°C . Replacing -CH₃ with -OCH₃ (as in 4-amino-5-chloro-2-methoxybenzoic acid) increases molecular weight by ~16 g/mol and may enhance solubility in polar solvents .

Actividad Biológica

2-Amino-4-chloro-5-methylbenzoic acid (ACMBA) is an organic compound with the molecular formula . It is characterized by the presence of amino, chloro, and methyl functional groups attached to a benzoic acid core. This compound has garnered attention in pharmaceutical and chemical research due to its unique structural properties and potential biological activities.

ACMBA exhibits several notable chemical properties that influence its biological activity:

- Molecular Weight : 185.61 g/mol

- Solubility : It is moderately soluble in water and organic solvents, which enhances its bioavailability.

- Functional Groups : The amino group can form hydrogen bonds, while the chloro and methyl groups contribute to hydrophobic interactions, affecting its interaction with biological targets.

The biological activity of ACMBA primarily stems from its ability to interact with various enzymes and receptors. The compound's structure allows it to modulate enzyme activity, which can lead to multiple biological effects. Specifically, the amino group facilitates interactions with active sites on enzymes, while the chloro and methyl groups enhance hydrophobic interactions .

Antimicrobial Activity

ACMBA has shown promising antimicrobial properties against several bacterial strains. In studies, it was found to inhibit the growth of specific pathogens, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

Research indicates that ACMBA may possess anti-inflammatory properties. It has been studied for its ability to inhibit enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases .

Enzyme Modulation

The compound has been evaluated for its effects on proteostasis network modules, particularly focusing on the activation of cathepsins B and L. These enzymes play critical roles in protein degradation pathways, which are essential for cellular homeostasis. Studies have indicated that ACMBA can enhance the activity of these enzymes, suggesting a role in promoting cellular health and potentially combating age-related decline in proteolytic functions .

Case Studies

- Study on Proteostasis Network Modulation : A study evaluated the effects of various benzoic acid derivatives on proteostasis networks. ACMBA was found to significantly activate chymotrypsin-like enzymatic activity at concentrations as low as 5 μM, indicating its potential as a modulator of protein degradation pathways .

- Antimicrobial Efficacy Assessment : In another study assessing the antimicrobial efficacy of ACMBA against gram-positive and gram-negative bacteria, it demonstrated significant inhibition zones compared to control groups, reinforcing its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of ACMBA compared to structurally similar compounds:

| Compound Name | Molecular Formula | Antimicrobial Activity | Anti-inflammatory Potential |

|---|---|---|---|

| This compound | C8H8ClNO2 | Moderate | Yes |

| 4-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | Low | Yes |

| 3-Chloro-4-methoxybenzoic acid | C8H8ClO3 | High | Moderate |

This comparison highlights that while ACMBA exhibits moderate antimicrobial activity, it shows significant potential in anti-inflammatory applications compared to some of its analogs.

Q & A

Q. Basic: What are the recommended methods for synthesizing 2-Amino-4-chloro-5-methylbenzoic acid, and how can reaction conditions be optimized for yield improvement?

Synthesis typically involves multi-step halogenation, methylation, and amination reactions. For example, chlorination of a methyl-substituted benzoic acid precursor followed by selective amination. Optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (70–100°C), and stoichiometric ratios of reagents. A failed Schiff base synthesis attempt (due to solvent evaporation yielding starting material) highlights the need for controlled conditions and inert atmospheres to prevent side reactions .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of this compound?

Contradictions arise from tautomerism or hydrogen-bonding interactions. Single-crystal X-ray diffraction (SCXRD) is definitive for structural confirmation, as demonstrated for 2-Amino-4-chlorobenzoic acid, which revealed intramolecular N–H···O bonds and centrosymmetric dimer formation . Pairing experimental data with Density Functional Theory (DFT) calculations can predict vibrational modes (IR) and chemical shifts (NMR) to validate assignments.

Q. Basic: What analytical techniques are most effective for confirming the purity and identity of this compound?

Key methods include:

- Melting point analysis (mp 231–235°C for 2-Amino-4-chlorobenzoic acid) .

- High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment.

- Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural confirmation.

Certificates of Analysis (COA) and Safety Data Sheets (SDS) should accompany commercial samples for traceability .

Q. Advanced: What strategies can enhance the solubility of this compound in aqueous solutions for bioassays?

Co-solvents like dimethyl sulfoxide (DMSO) or ethanol (≤10% v/v) are commonly used. pH adjustment (e.g., sodium bicarbonate for carboxylate salt formation) or derivatization (e.g., ester prodrugs) can improve solubility. Pre-formulation studies using dynamic light scattering (DLS) or phase solubility diagrams guide optimal conditions .

Q. Basic: How should researchers design experiments to assess the antimicrobial activity of this compound?

Use standardized protocols:

- Minimum Inhibitory Concentration (MIC) assays in broth microdilution format.

- Disk diffusion tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

Include positive controls (e.g., ampicillin) and solvent controls. Structural analogs in bacteriology studies (e.g., 4-hydroxybenzoic acid derivatives) suggest potential activity against efflux pump mechanisms .

Q. Advanced: What crystallographic approaches determine the molecular packing and hydrogen-bonding networks in this compound?

SCXRD using a Bruker APEXII DUO CCD diffractometer resolves intermolecular interactions. For example, 2-Amino-4-chlorobenzoic acid forms S(6) ring motifs via N–H···O bonds and O–H···O dimeric networks. Hirshfeld surface analysis quantifies interaction contributions (e.g., H···Cl contacts), aiding crystal engineering for co-crystal development .

Q. Basic: What safety protocols are essential when handling this compound?

- Use personal protective equipment (PPE) : nitrile gloves, lab coat, and safety goggles.

- Work in a fume hood to avoid inhalation.

- Store in airtight containers at 2–8°C to prevent degradation .

- Follow waste disposal guidelines for halogenated organic compounds .

Q. Advanced: How can computational tools predict the reactivity of this compound in synthetic pathways?

DFT calculations (e.g., Gaussian or ORCA software) model electrophilic substitution sites, predicting regioselectivity in halogenation or nitration. Molecular docking (AutoDock Vina) screens derivatives for target binding (e.g., 5-HT4 receptors), as seen in related benzoic acid analogs .

Q. Basic: What parameters are critical during scale-up synthesis to maintain consistency?

Monitor:

- Temperature gradients (avoid localized overheating).

- Mixing efficiency (use overhead stirrers for viscous solutions).

- Reagent addition rate (slow addition for exothermic steps).

Process Analytical Technology (PAT) tools like in-situ FTIR track reaction progression .

Q. Advanced: How to develop a high-throughput screening assay for enzyme inhibition by derivatives?

Design fluorescence-based assays (e.g., fluorescence polarization for kinase inhibition) or colorimetric assays (e.g., NADH depletion for oxidoreductases). Use 384-well microplates and automated liquid handlers. Validate with Z’-factor scores (>0.5 indicates robustness). Structural analogs in GPCR studies (e.g., 5-HT3 antagonists) guide target selection .

Propiedades

IUPAC Name |

2-amino-4-chloro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCMZVNLUFYRAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454988 | |

| Record name | 2-AMINO-4-CHLORO-5-METHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155184-81-9 | |

| Record name | 2-Amino-4-chloro-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155184-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-AMINO-4-CHLORO-5-METHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-chloro-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.